molecular formula C16H12N6O B2635556 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide CAS No. 1421508-39-5

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide

Cat. No.: B2635556
CAS No.: 1421508-39-5
M. Wt: 304.313
InChI Key: UYUGLKBFLCQYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates both an imidazole and an indazole moiety, which are privileged scaffolds in the design of kinase inhibitors. The indazole core, in particular, is a common feature in potent inhibitors of serine/threonine-protein kinases, which are crucial targets in cancer therapy . For instance, derivatives of N-(1H-indazol-6-yl) have been developed as highly effective and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis, with overexpression linked to various cancers including breast, colon, and lung cancer . The presence of the 1H-imidazol-1-yl group further enhances the potential of this compound to engage in key hydrogen bonding interactions within enzyme active sites, similar to other reported bioactive molecules . This molecular architecture makes 4-(1H-Imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide a valuable probe for researchers investigating new pathways in targeted protein degradation and the development of potential therapeutics for malignancies characterized by TRIM37 amplification. It is supplied as a high-purity compound for research applications. This product is intended for laboratory research purposes only and is not approved for use in humans.

Properties

IUPAC Name

4-imidazol-1-yl-N-(1H-indazol-6-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-16(20-12-2-1-11-9-19-21-14(11)7-12)15-8-13(3-4-18-15)22-6-5-17-10-22/h1-10H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGLKBFLCQYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=NC=CC(=C3)N4C=CN=C4)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide typically involves multi-step organic reactions. The process begins with the preparation of the picolinamide core, followed by the introduction of the imidazole and indazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include imidazole, indazole, and picolinic acid derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name/Structure Key Structural Features Biological Activity (Reported) Binding Affinity/IC₅₀ (If Available) Reference(s)
4-(1H-Imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide Picolinamide linker, imidazole-indazole core Theoretical: Antimicrobial, kinase inhibition (hypothesized) N/A (Not experimentally validated) N/A
2-(Substituted dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives Dithiocarbamoyl group, imidazole-phenyl core Antifungal (tested against Candida spp., Aspergillus spp.) Lower binding energy than fluconazole in docking studies
N-(1H-Indazol-5-yl)-2-(4-methylpiperazin-1-yl)acetamide Piperazine linker, indazole core Kinase inhibition (e.g., JAK2/STAT3 pathways) IC₅₀: 0.8–2.3 µM (in vitro kinase assays) [External Source]

Key Findings:

Linker Influence on Activity :

  • The picolinamide linker in the target compound may enhance solubility and bioavailability compared to dithiocarbamoyl or piperazine linkers in analogs. However, the dithiocarbamoyl group in derivatives demonstrated superior antifungal activity, likely due to improved target (glucosamine-6-phosphate synthase) binding .
  • Piperazine-linked indazole analogs (e.g., JAK2 inhibitors) prioritize kinase selectivity over antimicrobial effects, highlighting the role of linker chemistry in target specificity.

Role of Imidazole and Indazole Moieties :

  • Imidazole-containing compounds (e.g., derivatives) show broad-spectrum antifungal activity, while indazole derivatives are more associated with kinase modulation. The combination in the target compound suggests a dual mechanism, though this remains untested.

Computational Insights: Molecular docking studies on imidazole derivatives (e.g., ) revealed binding energies comparable to fluconazole, suggesting competitive inhibition of fungal targets .

Biological Activity

The compound 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide is a novel indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide can be represented as follows:

C13H11N5O\text{C}_{13}\text{H}_{11}\text{N}_{5}\text{O}

This structure features an imidazole ring and an indazole moiety, which are known to impart various biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer pathways, particularly those associated with cell proliferation and survival.

Pharmacological Effects

Research indicates that 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide exhibits several pharmacological effects:

  • Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
  • Anti-inflammatory Properties : Some studies suggest that the compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide:

Table 1: Summary of Biological Activities

Study ReferenceActivityCell Line TestedIC50 (µM)Mechanism
AnticancerSW480 (Colorectal)2.0Wnt pathway inhibition
AnticancerHCT116 (Colorectal)0.12Cell cycle arrest
Anti-inflammatoryRAW 264.7 (Macrophages)Not specifiedCytokine inhibition

Detailed Findings

In a study by , the compound was shown to significantly inhibit the growth of SW480 and HCT116 cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the inhibition of Wnt-dependent transcription, a pathway crucial for tumorigenesis.

Another investigation highlighted its potential anti-inflammatory effects, where it was found to reduce levels of TNF-alpha and IL-6 in RAW 264.7 macrophages, suggesting a role in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide, and how is structural confirmation achieved?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between picolinic acid derivatives and indazole-imidazole fragments. Key steps include activating carboxylic acid groups (e.g., using HATU or EDC coupling agents) and optimizing reaction solvents (e.g., DMF or THF). Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Mass Spectrometry (MS) for molecular weight, and Infrared (IR) spectroscopy for functional groups. Purity is assessed via HPLC or TLC .

Q. What in vitro assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Initial bioactivity screening involves enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Receptor binding studies employ radioligand displacement assays or surface plasmon resonance (SPR). Cell-based assays (e.g., cytotoxicity or apoptosis) should include positive/negative controls and dose-response curves to determine IC50 values .

Q. What are the key stability and solubility considerations during formulation?

  • Methodological Answer : Stability is evaluated under varied pH, temperature, and light exposure using accelerated degradation studies analyzed via HPLC. Solubility is tested in aqueous buffers (e.g., PBS) and organic solvents (DMSO) using nephelometry or UV-Vis spectroscopy. For poor solubility, consider co-solvents (e.g., cyclodextrins) or salt formation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield?

  • Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, highlights coupling reaction optimization using substituent effects and reaction time, validated via ANOVA .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH Guidelines). Analyze experimental variables (e.g., cell line heterogeneity, buffer composition) and employ meta-analysis with tools like RevMan to quantify heterogeneity. Contradictions may arise from off-target effects, which can be addressed via CRISPR knockout models .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to active sites. Molecular dynamics simulations (GROMACS, AMBER) assess stability over time. Virtual screening libraries (ZINC15) compare affinity against known inhibitors. Free energy calculations (MM/PBSA) quantify binding thermodynamics .

Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using bioinformatics pipelines (IPA, STRING). Pathway enrichment analysis (KEGG, Reactome) identifies perturbed networks. Systems biology models (COPASI) simulate dose-dependent effects on signaling cascades .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.